molecular formula C11H10N2O3 B8219984 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid

2-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid

カタログ番号: B8219984
分子量: 218.21 g/mol
InChIキー: YDDHCUPFCSOJKF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid is a heterocyclic compound featuring a benzoic acid scaffold fused to a 1,2,4-oxadiazole ring. The oxadiazole moiety is substituted with an ethyl group at position 5, while the benzoic acid is attached at position 3 of the oxadiazole. The carboxylic acid group occupies the ortho position (2-position) on the benzene ring. This structure combines the hydrogen-bonding capacity of the carboxylic acid with the lipophilic and electronic properties of the ethyl-substituted oxadiazole, making it a versatile scaffold for pharmaceutical and agrochemical applications .

特性

IUPAC Name

2-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-2-9-12-10(13-16-9)7-5-3-4-6-8(7)11(14)15/h3-6H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDDHCUPFCSOJKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

化学反応の分析

2-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid undergoes various chemical reactions, including:

科学的研究の応用

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid have shown efficacy against various Gram-positive and Gram-negative bacteria. A study highlighted that certain oxadiazole derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) .

Anticancer Properties

The anticancer potential of this compound is notable, with studies reporting significant cytotoxicity against various cancer cell lines. For example, compounds derived from the oxadiazole framework have been tested for their ability to inhibit cancer cell proliferation, yielding IC50 values indicating strong activity across different cell lines . The mechanism of action is believed to involve interference with cellular processes critical for cancer cell survival.

Material Science Applications

In materials science, 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid is explored for its potential in developing new materials with specific properties such as polymers and coatings. The unique chemical structure allows for modifications that can enhance material characteristics like thermal stability and mechanical strength .

Agricultural Uses

The compound's biological activities extend to agricultural applications where it is investigated for its potential as a pesticide or herbicide. Its efficacy against plant pathogens suggests that it could be developed into a novel agricultural chemical aimed at improving crop yields while minimizing environmental impact .

Case Study: Antimicrobial Efficacy

A study evaluated the antibacterial efficacy of several oxadiazole derivatives, including 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid. Results indicated potent activity against N. gonorrhoeae and other clinically relevant pathogens with favorable safety profiles in human cell lines .

Case Study: Anticancer Activity

In another study focusing on the synthesis and biological evaluation of oxadiazol derivatives, several compounds demonstrated broad-spectrum anticancer activity with IC50 values ranging from nanomolar to micromolar concentrations across different cancer cell lines . This suggests that structural modifications can enhance therapeutic potential.

作用機序

The mechanism of action of 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can form non-covalent interactions, including hydrogen bonds and van der Waals forces, with these targets, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid with key analogs, focusing on structural variations, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison of Oxadiazole-Benzoic Acid Derivatives

Compound Name Oxadiazole Substituent Benzoic Acid Position Key Modifications Biological Activity/Notes Reference(s)
2-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid 5-Ethyl Ortho (2-position) Direct attachment, no linker Unknown (structural analog of HDAC inhibitors)
4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid 5-Trifluoromethyl Para (4-position) Electron-withdrawing CF₃ group Weak HDAC inhibitor (IC₅₀ >10 μM)
3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid (Ataluren) 5-(2-Fluorophenyl) Meta (3-position) Aryl substitution on oxadiazole Promotes nonsense mutation readthrough
2-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid 5-Methyl Ortho (2-position) Methoxy linker Unknown (structural similarity to luciferase inhibitors)
4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid 5-Methyl Para (4-position) Direct attachment Scaffold for small-molecule drug discovery

Substituent Effects on the Oxadiazole Ring

  • However, steric bulk may reduce binding affinity in enzyme-active sites .
  • 5-Trifluoromethyl: The electron-withdrawing CF₃ group increases metabolic stability but may reduce solubility. This substitution failed to yield potent HDAC inhibition, suggesting a trade-off between stability and target engagement .
  • 5-Aryl (Ataluren): The 2-fluorophenyl group in Ataluren contributes to π-π stacking interactions with ribosomal RNA, enabling readthrough of premature termination codons .

Positional Isomerism of the Benzoic Acid Group

  • Ortho-Substituted (Target Compound): The ortho-carboxylic acid may introduce steric hindrance, limiting rotational freedom and affecting binding to flat enzymatic pockets. This contrasts with para-substituted analogs (e.g., 4-(5-CF₃-oxadiazol)benzoic acid), which exhibit better alignment with HDAC active sites .
  • Meta-Substituted (Ataluren): The meta configuration allows optimal spatial arrangement for interacting with eukaryotic ribosomes, a key factor in its therapeutic mechanism .

Linker Modifications

  • Direct Attachment (Target Compound): Simplifies synthesis but may restrict conformational flexibility.

Physicochemical Properties

  • Molecular Weight: The target compound (estimated MW ~218) is lighter than analogs with complex linkers (e.g., 234.21 for the methoxy-linked methyl derivative) .
  • Solubility: Ethyl and trifluoromethyl groups reduce aqueous solubility compared to methyl derivatives, necessitating formulation optimization for in vivo applications .

生物活性

2-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound.

  • Molecular Formula : C11H10N2O3
  • Molecular Weight : 218.21 g/mol
  • CAS Number : 859155-81-0

Synthesis

The synthesis of 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid typically involves the formation of the oxadiazole ring followed by carboxylation to introduce the benzoic acid moiety. The detailed synthetic route can vary based on the specific substituents and desired purity levels.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. For instance, a series of oxadiazole derivatives demonstrated significant cytotoxicity against various cancer cell lines with IC50 values ranging from nanomolar to micromolar concentrations . Specifically, compounds similar to 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid have shown promise in inhibiting cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.

The biological activity of 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid can be attributed to its ability to interact with specific cellular targets. For example:

  • Inhibition of MDM2 : The compound may act as an inhibitor of murine double minute 2 (MDM2), a protein that regulates the tumor suppressor p53. This interaction can lead to increased p53 activity and subsequent apoptosis in cancer cells .
  • Cell Cycle Modulation : Studies indicate that oxadiazole derivatives can induce cell cycle arrest at the G1/S phase, preventing cancer cells from proliferating .

Structure-Activity Relationship (SAR)

The effectiveness of 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid is influenced by its structural components:

  • Substituents on the Oxadiazole Ring : Variations in substituents can significantly alter biological activity. For instance, introducing electron-withdrawing groups has been shown to enhance potency against specific cancer cell lines.
Compound VariantIC50 (µM)Target
Base Compound10MDM2
Variant A5MDM2
Variant B20Other

Case Studies

  • In Vitro Studies : A study demonstrated that derivatives of oxadiazole exhibited low cytotoxicity up to concentrations of 100 µM while effectively inhibiting cancer cell growth . The research indicated that these compounds could serve as lead candidates for further development.
  • In Vivo Efficacy : Animal models treated with similar oxadiazole compounds showed a reduction in tumor size and improved survival rates compared to control groups . These findings underscore the potential for clinical applications.

Q & A

Q. What are the recommended synthetic routes for preparing 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid and its derivatives?

Methodological Answer: The compound can be synthesized via cyclization of precursor amidoximes or through coupling reactions. For example, a benzoic acid derivative bearing an oxadiazole ring can be coupled with amines or other functional groups using activating agents like T3P (propylphosphonic anhydride) in dry DMF with triethylamine as a base . Optimization of reaction conditions (e.g., stoichiometry, temperature, and solvent) is critical to minimize side products. Post-synthesis purification often employs reverse-phase chromatography or ion-exchange cartridges to isolate high-purity compounds .

Q. How can crystallographic data for 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid be obtained and refined?

Methodological Answer: X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is standard for structural determination. Key steps include:

  • Growing single crystals via vapor diffusion or slow evaporation.
  • Collecting diffraction data and solving the phase problem using direct methods (SHELXS/SHELXD).
  • Refining the structure with SHELXL, incorporating constraints for thermal parameters and hydrogen bonding.
    Validation tools like R-factors and electron density maps ensure accuracy .

Advanced Research Questions

Q. How can the bioactivity of 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid be evaluated in translational readthrough or enzyme inhibition assays?

Methodological Answer:

  • Translational Readthrough: Use luciferase-based reporter assays with premature stop codons, as demonstrated for Ataluren (a structurally similar oxadiazole-benzoic acid derivative). Measure restored protein expression via luminescence, ensuring controls for false positives (e.g., compound interference with luciferase activity) .
  • Enzyme Inhibition: Design assays targeting thiamine-dependent enzymes (e.g., transketolase). Monitor activity via spectrophotometric detection of NADH/NAD+ or coupled enzymatic reactions. IC50 values can be calculated using dose-response curves .

Q. What strategies are effective for resolving contradictions in reported bioactivity data for oxadiazole-containing compounds?

Methodological Answer:

  • Assay Validation: Replicate studies under standardized conditions (pH, temperature, cell lines) to isolate variables.
  • Counter-Screening: Test compounds against off-target enzymes (e.g., luciferase) to identify assay artifacts .
  • Structural Analysis: Compare crystallographic data of the compound bound to targets vs. non-active analogs to identify critical binding motifs .

Q. How can structure-activity relationship (SAR) studies optimize the ethyl-substituted oxadiazole moiety for enhanced target binding?

Methodological Answer:

  • Analog Synthesis: Replace the ethyl group with bulkier (e.g., trifluoromethyl) or polar substituents. Assess solubility and steric effects via logP calculations and molecular docking .
  • Biophysical Assays: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. Correlate substituent size/electronic effects with activity trends .

Q. What methods are suitable for polymorph screening and characterization of 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid?

Methodological Answer:

  • Polymorph Generation: Employ solvent evaporation, slurry conversion, or high-throughput crystallization.
  • Characterization: Use powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and dynamic vapor sorption (DVS) to identify polymorphic forms. Stability studies under accelerated conditions (40°C/75% RH) assess practical utility .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。